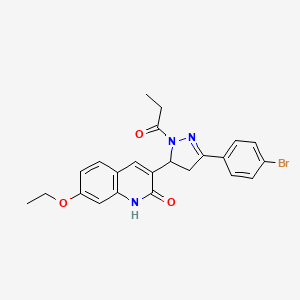

3-(3-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

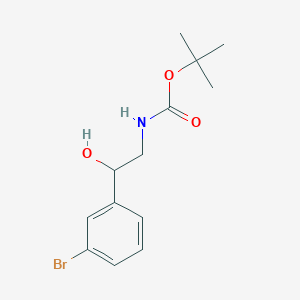

This compound is a complex organic molecule with several functional groups. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a quinolinone group, which is a type of heterocyclic compound. The presence of a bromophenyl group indicates that this compound may have interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced via a bromination reaction . The pyrazole ring could be formed via a cyclization reaction . The quinolinone group could be formed via a condensation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would likely be planar due to the conjugation of the benzene ring. The pyrazole ring would also be planar. The quinolinone group would likely have a planar structure as well .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions. The bromophenyl group could undergo nucleophilic aromatic substitution reactions. The pyrazole ring could potentially undergo reactions at the nitrogen atoms .Scientific Research Applications

Anti-Cancer Agents

This compound could potentially be used in the development of novel anti-cancer agents . In a study, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells .

Synthesis of Monoisomeric Phthalocyanines

This compound is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines . Phthalocyanines are a class of compounds that have been extensively studied for their potential applications in fields such as photodynamic therapy, organic solar cells, and gas sensors .

Synthesis of Phthalocyanine-Fullerene Dyads

In addition to the synthesis of monoisomeric phthalocyanines, this compound is also used in the synthesis of phthalocyanine-fullerene dyads . These dyads have been studied for their potential use in photovoltaic devices .

Safety and Hazards

Mechanism of Action

Pyrazoles

This compound contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. Pyrazoles are known for their wide range of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, and antioxidant properties .

Quinolones

The compound also contains a quinolone moiety. Quinolones are a type of synthetic antimicrobial agents with a broad spectrum of antibacterial activity. Some quinolones can inhibit the DNA gyrase or the topoisomerase IV enzyme, thereby inhibiting DNA replication and transcription .

properties

IUPAC Name |

3-[5-(4-bromophenyl)-2-propanoyl-3,4-dihydropyrazol-3-yl]-7-ethoxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN3O3/c1-3-22(28)27-21(13-20(26-27)14-5-8-16(24)9-6-14)18-11-15-7-10-17(30-4-2)12-19(15)25-23(18)29/h5-12,21H,3-4,13H2,1-2H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGYBQDXSVEPOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC4=C(C=C(C=C4)OCC)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-bromophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl)-7-ethoxyquinolin-2(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(tert-Butoxy)carbonyl]-3-methoxypiperidine-4-carboxylic acid](/img/structure/B2501496.png)

![N-{[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methyl}-2-fluoropyridine-4-carboxamide](/img/structure/B2501498.png)